REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8](=[O:13])([O:11][CH3:12])[O:9][CH3:10]>CO>[C:8](=[O:13])([O:11][CH3:12])[O:9][CH3:10].[C:8](=[O:11])([O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[O:9][CH3:10].[C:8](=[O:13])([O:9][C:10]1[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1)[O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
BuSn(OH)--O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
preheated to 160° C.
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux divider),
|
Type
|
CUSTOM
|
Details
|
was continuously withdrawn, at the foot of the column, which
|
Type
|
TEMPERATURE
|
Details
|
a short stripping part (35 cm oil-heated tube coil evaporator), 162 g/h of a mixture of 15.1% by weight of methyl phenyl carbonate, 1.6% by weight of diphenyl carbonate, 83.3% by weight of phenol
|
Type
|
CUSTOM
|
Details
|
the catalyst (bottom product) were continuously withdrawn
|
Type
|
CUSTOM
|
Details
|
The bottom product collected in a period of 4.5 h
|
Duration
|
4.5 h
|
Type
|
ADDITION
|
Details
|
173 g/h of a mixture of 26.3% by weight of methyl phenyl carbonate, 7.9% by weight of diphenyl carbonate and 65.8% by weight of phenol
|
Type
|
CUSTOM
|
Details
|
were now withdrawn at the column foot together with the catalyst (second pass)
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC)(OC1=CC=CC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |